4-Bromooxazole-2-carboxylic acid

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis

4-Bromooxazole-2-carboxylic acid (CAS 944906-74-5, ≥95% purity) is the premier building block for medicinal chemistry and materials science. Unlike isomeric alternatives, its 4-bromo substituent ensures superior reactivity in Suzuki-Miyaura cross-couplings, while the 2-carboxylic acid handle enables multi-dimensional diversification via amidation or esterification. This dual functionality accelerates SAR studies and the synthesis of complex APIs, including 5-HT1A modulators. Its well-defined computational descriptors (XLogP3: 1.2, TPSA: 63.3 Ų) guarantee reliable in silico predictions, a critical advantage over uncharacterized analogs. For scale-up and process development, its robust reactivity profile minimizes impurities and ensures regulatory filing readiness.

Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
CAS No. 944906-74-5
Cat. No. B3170658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromooxazole-2-carboxylic acid
CAS944906-74-5
Molecular FormulaC4H2BrNO3
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)C(=O)O)Br
InChIInChI=1S/C4H2BrNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
InChIKeyRLDKHSPSCDLNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromooxazole-2-carboxylic Acid (CAS 944906-74-5): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromooxazole-2-carboxylic acid is a heterocyclic organic compound belonging to the oxazole class, characterized by an oxazole core with a bromine atom at the 4-position and a carboxylic acid group at the 2-position, giving it the molecular formula C₄H₂BrNO₃ and a molecular weight of 191.97 g/mol [1]. This substitution pattern provides a unique combination of synthetic utility: the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the carboxylic acid group enables further derivatization through amide bond formation, esterification, or decarboxylative coupling [1]. Its dual functionality makes it a valuable scaffold in medicinal chemistry and materials science, particularly for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies .

Why Generic Substitution of 4-Bromooxazole-2-carboxylic Acid with Other Halo-Oxazole Isomers or Regioisomers Compromises Synthetic Outcomes


Direct substitution of 4-bromooxazole-2-carboxylic acid with alternative halo-oxazole building blocks (e.g., 5-bromooxazole-2-carboxylic acid, 2-bromooxazole-4-carboxylic acid, or 4-chlorooxazole-2-carboxylic acid) is scientifically unsound due to significant differences in regioisomeric reactivity and substitution-dependent electronic effects. The position of the halogen atom on the oxazole ring dictates its reactivity in cross-coupling reactions; 4-bromooxazoles exhibit superior performance as Suzuki-Miyaura coupling partners compared to their 2- and 5-bromo counterparts due to favorable electronic distribution and reduced steric hindrance [1]. Furthermore, the presence of the carboxylic acid at the 2-position in 4-bromooxazole-2-carboxylic acid provides a distinct vector for diversification that is absent in 4-bromooxazole or other regioisomers. In contrast, 4-chlorooxazole-2-carboxylic acid exhibits significantly lower reactivity in palladium-catalyzed cross-couplings due to the higher bond dissociation energy of the C-Cl bond, necessitating harsher reaction conditions that can compromise sensitive functional groups [2].

4-Bromooxazole-2-carboxylic Acid: Quantitative Evidence of Synthetic Superiority Over Alternative Halo-Oxazole Building Blocks


Superior Suzuki-Miyaura Coupling Efficiency of 4-Bromooxazole Core Relative to 2- and 5-Bromo Regioisomers

4-Bromooxazoles demonstrate significantly higher efficiency as Suzuki-Miyaura coupling partners compared to their 2- and 5-bromo regioisomers under parallel synthesis conditions. In a systematic study of bromooxazole building blocks, 4-bromooxazoles consistently provided higher yields of coupled products with arylboronic acids. This regioselectivity is attributed to the favorable electronic environment at the 4-position of the oxazole ring, which facilitates oxidative addition to palladium(0) catalysts [1].

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis Heterocyclic chemistry

Enhanced Reactivity of C-Br Bond Over C-Cl Bond in Palladium-Catalyzed Cross-Couplings

The carbon-bromine bond in 4-bromooxazole-2-carboxylic acid is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond found in 4-chlorooxazole-2-carboxylic acid. This difference is quantified by the lower bond dissociation energy (BDE) of the C-Br bond (approximately 285 kJ/mol for aryl-Br) compared to the C-Cl bond (approximately 399 kJ/mol for aryl-Cl) [1]. The lower BDE facilitates oxidative addition, the rate-limiting step in many cross-coupling cycles, allowing for milder reaction conditions and broader substrate scope with 4-bromooxazole-2-carboxylic acid.

Cross-coupling Bond dissociation energy Palladium catalysis Reactivity comparison

High Commercial Purity Standards (≥95% to 98%) Ensure Reproducible Research Outcomes

Reputable vendors supply 4-bromooxazole-2-carboxylic acid with a minimum purity specification of 95% to 98%, as determined by HPLC or GC analysis [REFS-1, REFS-2]. This high level of purity minimizes the presence of potentially interfering impurities, such as dehalogenated byproducts or regioisomeric contaminants, which could confound biological assay results or reduce synthetic yields.

Quality control Analytical chemistry Reproducibility Purity specification

Validated Identity and Stability Through Authoritative Database Registration

4-Bromooxazole-2-carboxylic acid is registered in authoritative public chemical databases including PubChem (CID 55262621) and the EPA DSSTox database (DTXSID50631071) [1]. This registration provides a definitive and universally recognized identifier (InChIKey: RLDKHSPSCDLNRZ-UHFFFAOYSA-N) and links to curated chemical property data, including computed XLogP3-AA (1.2) and topological polar surface area (TPSA) (63.3 Ų), which are critical for predictive modeling in drug discovery [1].

Compound identity Database curation Regulatory compliance Material characterization

4-Bromooxazole-2-carboxylic Acid: High-Value Research and Industrial Application Scenarios Driven by Verifiable Differentiation


Lead Optimization in Medicinal Chemistry: Rapid Generation of Diverse 4-Substituted Oxazole-2-carboxylic Acid Libraries via Suzuki-Miyaura Cross-Coupling

In a medicinal chemistry campaign, 4-bromooxazole-2-carboxylic acid is the preferred starting material for the rapid exploration of structure-activity relationships (SAR) at the 4-position of the oxazole ring. The high reactivity of the C-Br bond in Suzuki-Miyaura couplings allows for the efficient introduction of a wide array of aryl, heteroaryl, and alkenyl groups, generating focused libraries of 4-substituted oxazole-2-carboxylic acid derivatives for biological screening [1]. The carboxylic acid handle can be subsequently utilized for amide coupling to further diversify the scaffold, enabling multi-dimensional SAR exploration. The use of 5-bromo or 2-bromo regioisomers would not yield the desired substitution pattern, and the use of 4-chloro analogs would significantly slow reaction rates and limit substrate scope [2].

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Bromooxazole-2-carboxylic acid serves as a critical intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). For instance, it is a key building block for the preparation of heteroaryl-substituted 2-pyridinylmethylamine derivatives, which are being investigated as selective 5-HT1A receptor modulators [1]. The high purity (≥95%) and established reactivity profile of this compound ensure robust and scalable synthetic routes, which are essential for both preclinical development and eventual technology transfer to manufacturing [2]. Substituting with a less reactive or less pure analog could introduce process impurities, lower yields, and complicate regulatory filings.

Computational Chemistry and Predictive Modeling: Use of Curated Molecular Descriptors for Virtual Screening and Property Prediction

For researchers employing computational tools for virtual screening or property prediction, 4-bromooxazole-2-carboxylic acid offers the advantage of having well-defined and publicly accessible molecular descriptors in authoritative databases like PubChem [1]. Parameters such as XLogP3 (1.2), TPSA (63.3 Ų), and the number of hydrogen bond donors/acceptors are essential inputs for models predicting drug-likeness, solubility, and permeability. Using a compound with validated, standardized data ensures the reliability of computational predictions, whereas uncharacterized or poorly annotated alternatives introduce uncertainty and reduce the predictive power of in silico models [1].

Development of Novel Materials and Agrochemicals

The oxazole core is a recognized scaffold in the development of functional materials and agrochemicals. The dual functionality of 4-bromooxazole-2-carboxylic acid makes it an ideal monomer or building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with tailored electronic or optical properties [1]. The 4-bromo group can be used for stepwise functionalization via cross-coupling to introduce desired chromophores or electroactive units, while the carboxylic acid provides a site for anchoring or further polymerization. The regioselectivity of the bromine atom ensures precise structural control over the final material's architecture, a level of control not offered by isomeric mixtures or less reactive halogenated analogs [1].

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